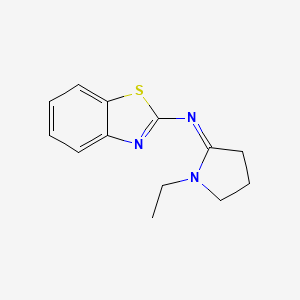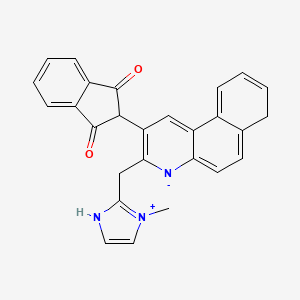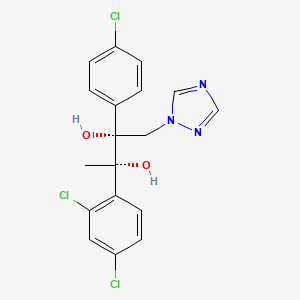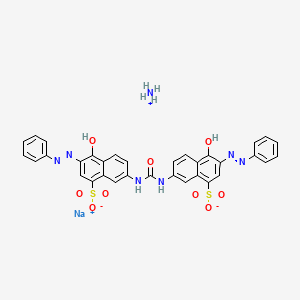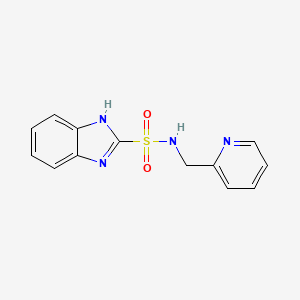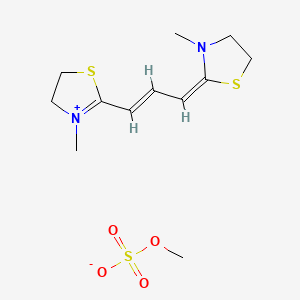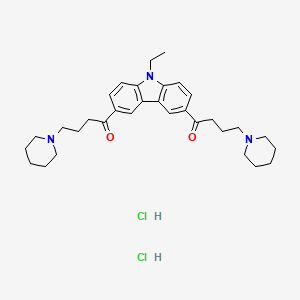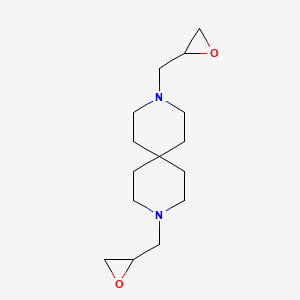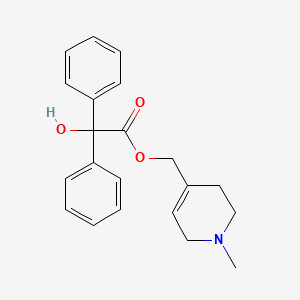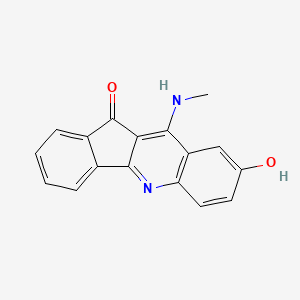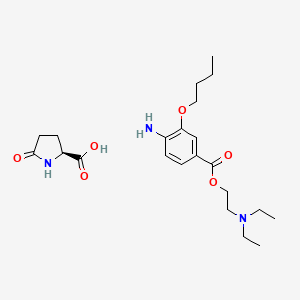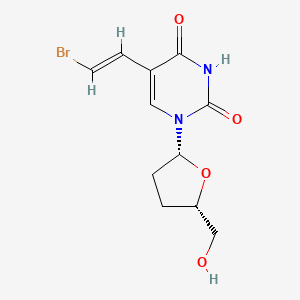
Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)-: is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of a bromoethenyl group and the removal of hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- typically involves the following steps:
Starting Material: The synthesis begins with uridine as the starting material.
Bromination: The 5-position of the uridine is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction, often using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reactions are optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromoethenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or other substituted derivatives.
Oxidation Products: Oxidized derivatives with additional functional groups such as carboxyl or hydroxyl groups.
Reduction Products: Ethyl derivatives resulting from the reduction of the bromoethenyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Nucleoside Analogs: The compound is used as an intermediate in the synthesis of various nucleoside analogs with potential therapeutic applications.
Biology:
Antiviral Research: Due to its structural similarity to natural nucleosides, it is investigated for its potential antiviral properties, particularly against herpesviruses.
Medicine:
Anticancer Research: The compound is studied for its potential use in cancer therapy, particularly in targeting viral infections associated with certain cancers.
Industry:
Pharmaceutical Manufacturing: It is used in the production of antiviral and anticancer drugs, contributing to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- involves its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand and thereby inhibiting viral replication. The compound targets viral DNA polymerases, which are essential for the replication of viral genomes. This selective inhibition of viral replication makes it a promising candidate for antiviral therapy.
Comparación Con Compuestos Similares
Brivudine: Another nucleoside analog with antiviral properties, used primarily for the treatment of herpes zoster.
Sorivudine: Similar to brivudine, it is used for antiviral therapy and has a similar mechanism of action.
Idoxuridine: A nucleoside analog used in the treatment of herpes simplex virus infections.
Uniqueness: Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to selectively inhibit viral DNA polymerases while having minimal effects on host cellular polymerases makes it a valuable compound in antiviral research.
Propiedades
Número CAS |
105879-56-9 |
|---|---|
Fórmula molecular |
C11H13BrN2O4 |
Peso molecular |
317.14 g/mol |
Nombre IUPAC |
5-[(E)-2-bromoethenyl]-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O4/c12-4-3-7-5-14(11(17)13-10(7)16)9-2-1-8(6-15)18-9/h3-5,8-9,15H,1-2,6H2,(H,13,16,17)/b4-3+/t8-,9+/m0/s1 |
Clave InChI |
GNPJGARNDWVTPX-DXMIZCBPSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)/C=C/Br |
SMILES canónico |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


